molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No. B037233
CAS RN: 33288-79-8
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves various methodologies, including condensation reactions and modifications of existing molecules to introduce desired functional groups. For example, the synthesis of bis-phthalimide derivatives showcases the impact of alkyl length on compound stability and fragmentation patterns, demonstrating the nuanced approach required in synthesizing such complex molecules (Yosefdad, Valadbeigi, & Bayat, 2020). Similarly, polyethers and copolyethers based on bis(hydroxyphenyl)ethane derivatives have been synthesized, highlighting the role of molecular architecture in determining material properties (Percec, Zuber, Cheng, & Zhang, 1992).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives has been extensively studied, revealing insights into conformational preferences and stability. For instance, a study on a bis(indoline-2,3-dione) derivative demonstrated the importance of conformation in molecular stability and interaction, with trans and gauche conformations affecting the molecule's binding and stacking behavior (Fang, Ma, Wei, & Dong, 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives are diverse, leading to various structural modifications and properties. The reactivity of such compounds under different conditions can yield a wide array of products, demonstrating their versatile nature. For example, the clean synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives showcases the efficiency of certain reactions and the influence of catalysts and reaction conditions on product yield and purity (Noroozi Tisseh & Bazgir, 2009).

Physical Properties Analysis

The physical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its derivatives, such as melting points, solubility, and phase behavior, are critical for their application in various domains. Research into these aspects provides essential data for material design and application development. The hexagonal columnar mesophase observed in certain polyethers based on bis(hydroxyphenyl)ethane derivatives highlights the complex interplay between molecular structure and physical state (Percec et al., 1992).

Chemical Properties Analysis

Understanding the chemical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, including its reactivity, stability under various conditions, and interaction with other molecules, is vital. Studies focusing on the thermal decomposition and reactivity under different catalytic conditions offer insights into the robustness and chemical versatility of this compound and its derivatives (Altarawneh & Dlugogorski, 2014).

Scientific Research Applications

1. Dental Composite Material

  • Application Summary: This compound has been used in the synthesis of a new resin containing imidazole as a dental composite based on silk powder. This composite is proposed as an alternative to bisphenol A-glycidyl methacrylate (Bis-GMA) dental composites .
  • Methods of Application: The dental composite was prepared by both optical and thermal polymerizations. The structure and morphology of the synthesized compounds were identified using FTIR, 1 HNMR spectroscopy, and FESEM-EDX .
  • Results: The water adsorption and solubility of the composite were found to be lower than Bis-GMA. The composite showed promising antibacterial properties and cytotoxicity due to the presence of imidazole components in the resin structure. It had a significant inhibitory effect on MCF7 cells (IC 50 = 11.4 µM, Maximum inhibitory effect 94.68%), and it was proved that Imidazole-GMA has significant effects on all three gram-negative (IZD 27–35 mm) and three gram-positive (IZD 22–29 mm) bacterial species .

2. Demulsifiers for Polymer Flooding

  • Application Summary: 1,1,2,2-tetrakis (4-hydroxyphenyl) ethane, a compound similar to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, has been used as a core to prepare a novel branched polyether with amino groups as backbone, and polypropylene oxide (PPO)–polyethylene oxide (PEO) chains as branches .
  • Methods of Application: The surface activity of the branched polyether was investigated by surface tension measurement at different temperatures .
  • Results: The increase in PO/EO ratio or PPO chain lengths improved the surface activity and decreased the critical micelle concentration (cmc) as well as increased the temperature. The addition of inorganic salts caused a slight increase in cmc. The branched polyether was found to be a good demulsifier to break the water-in-crude-oil (W/O) emulsions .

3. Synthesis of Bio-based Copolyesters

  • Application Summary: This compound has been used in the synthesis of bio-based copolyesters. These copolyesters were synthesized by melt copolymerization of a monomer derived from 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione with resorcinol bis (2-hydroxyethyl) ether in combination with various dicarboxylic acids .
  • Methods of Application: The structure of these copolyesters was analyzed by Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1 H NMR) spectroscopy. The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol .
  • Results: The copolyesters had Tg values of 59–81 °C, and melting points of 161–172 °C. Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343%. All the copolyesters exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

4. Organic Dye Synthesis

  • Application Summary: 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can be used as an intermediate in the synthesis of organic dyes. Its presence makes the process of synthesizing organic dyes easier to control, thereby improving the stability and brightness of the product .

5. Coordination Chemistry and Organic Synthesis

  • Application Summary: This compound has some applications in coordination chemistry and organic synthesis fields, such as being used as a ligand for metal complexation or as a catalyst in organic synthesis .

6. Synthesis of Polyarylates

  • Application Summary: Polyarylates derived from bisphenol-A and isophthalic/terephthalic acid are well accepted as highly thermally stable materials and are well known as films, fibers, coatings, etc., with good chemical resistance, high oxidative stability, good electrical properties, absorption resistance, high melting and softening point .

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYXOBBPXQZKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332486
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

CAS RN

33288-79-8
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4′-dimethoxybenzil (2.0 g, 7.41 mmol) was dissolved in 30 mL of hydrogen bromide and 10 mL of acetic acid glacial. The reaction was stirred at reflux temperature overnight. The mixture was extracted with ethyl acetate and the organic phase was washed with water, dried over sodium sulphate. Concentration under vaccum gave the title compound as a yellow solid (1.9 g, quantitative).
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Synthesis routes and methods II

Procedure details

Anisil (6.5 g), made by the oxidation of anisoin with copper sulphate in pyridine, was added to acetic acid (50 g) and heated to reflux to form a solution. Hydrobromic acid (s.g. 1.48) was added at reflux until anisil just started to precipitate (about 30 ml HBr being needed). After 2 hours' reflux, more hydrobromic acid (50 ml) was added, and the solution was refluxed for a further 2 hours. After this time, thin layer chromatography showed complete conversion into a single product. The solution was poured into cold water (600 ml) to precipitate a white solid. This was filtered off, washed with water and dried to give 5.5 g of 4,4'-dihydroxybenzil. This was used without further purification.
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6.5 g
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50 g
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Synthesis routes and methods III

Procedure details

1,2-bis(4-methoxyphenyl)ethane-1,2-dione (5 g, 18.52 mmol) was dissolved in CH2Cl2 and cooled to −78° C. (solid occurred again). BBr3 (8.3 m, 87.82 mmol) was added and mixture was allowed to warm to room temperature and stirred for 15 hrs. TLC check showed 1,2-bis(4-methoxyphenyl)ethane-1,2-dione completely disappeared. The reaction mixture was poured into ice, extracted by EtOAc, washed with NaCl solution, dried over MgSO4. The solvent was removed by vacuum, and the residue was purified by column chromatography to give compound 5, 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, as confirmed by the following nuclear magnetic resonance (NMR) data obtained therefrom: 1H NMR (500 MHz, DMSO): δ 10.8 (s, 2H), 7.71 (d, J=8.8 MHz, 4H), 6.90 (d, J=8.8 MHz, 4H) ppm.
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5 g
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87.82 mmol
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Synthesis routes and methods IV

Procedure details

4,4'-Dimethoxybenzil (10 g), 90 ml glacial acetic acid and 160 ml 48% HBr were heated at reflux for 4 hours. The reaction mixture was poured into ice and the product collected by filtration. Dissolution of the solid into 10% aqueous sodium hydroxide, extraction with diethyl ether and acidification of the aqueous layer gave 4,4'-dihydroxybenzil which was recrystallized from 75% ethanol. Yield 7.5 g (84%). 1H NMR (acetone-d6) δ9.53 (s,2H, OH), 7.81, 6.98 (m, 8H, aromatic).
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10 g
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160 mL
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90 mL
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Synthesis routes and methods V

Procedure details

4,4′-Dimethoxybenzil (5.0 g) was dissolved in acetic acid (95 mL). To the solution, 48 mass % aqueous HBr (31.2 g) was added dropwise at 70° C. over 10 minutes. After addition of HBr, the mixture was stirred at 110° C. for 70 hours. Subsequently, water (150 g) was added to the mixture, to thereby crystallize the product. The crude crystals were recovered through filtration and washed with water (250 g), followed by drying, to thereby yield 4.0 g of 4,4′-dihydroxybenzil as a target product.
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5 g
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31.2 g
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150 g
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